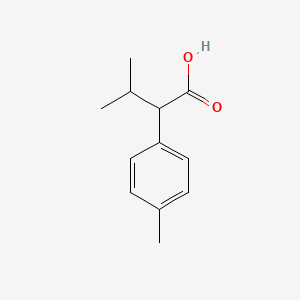

3-methyl-2-(4-methylphenyl)butanoic Acid

Description

Contextualization within Contemporary Organic Chemistry Research

In the landscape of modern organic chemistry, the study of small molecules with potential pharmacological applications remains a cornerstone of research. 3-methyl-2-(4-methylphenyl)butanoic acid, a member of the 2-arylpropionic acid family, often referred to as "profens," is situated at the intersection of synthetic methodology development and medicinal chemistry. orientjchem.org The core structure, featuring a carboxylic acid and a chiral center adjacent to an aromatic ring, is a well-established pharmacophore. researchgate.net Contemporary research is heavily focused on developing novel, efficient, and stereoselective synthetic routes to access such compounds. humanjournals.com Furthermore, there is a continuous drive to understand the structure-activity relationships (SAR) of new analogs, with the goal of discovering compounds with improved therapeutic profiles. humanjournals.com The exploration of butanoic acid derivatives, in general, has been a fertile ground for identifying molecules with diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai

Historical Development and Evolution of Related Butanoic Acid Research

The journey of butanoic acid derivatives in scientific research is intrinsically linked to the history of non-steroidal anti-inflammatory drugs (NSAIDs). The serendipitous discovery of the therapeutic effects of plant extracts, later found to contain salicylates, laid the groundwork for the development of synthetic organic acids as medicinal agents in the 19th and 20th centuries. nih.gov The post-World War II era saw a significant expansion in the discovery of NSAIDs, initially through empirical screening in animal models for anti-inflammatory, analgesic, and antipyretic activities. nih.gov

The introduction of ibuprofen (B1674241) in the 1960s marked a significant milestone, establishing the 2-arylpropionic acid scaffold as a highly effective anti-inflammatory agent. azolifesciences.com This spurred extensive research into related structures, leading to the development of a wide array of "profens." orientjchem.org Early research was primarily focused on racemic mixtures; however, the understanding that the biological activity often resides in a single enantiomer led to a paradigm shift towards the development of enantiopure drugs. wikipedia.orglibretexts.org This evolution was driven by advancements in asymmetric synthesis and chiral separation techniques, allowing for a more refined understanding of the pharmacological and toxicological profiles of individual stereoisomers.

Identification of Current Research Gaps and Motivations for Advanced Investigation

Despite the extensive body of research on arylalkanoic acids, specific gaps in the knowledge surrounding this compound persist, providing a strong impetus for further investigation. While general synthetic strategies for related compounds are well-documented, optimized and scalable stereoselective syntheses specifically for this molecule are not widely reported in publicly available literature.

Furthermore, comprehensive studies detailing the pharmacological profile of the individual enantiomers of this compound are limited. Much of the existing research focuses on its more famous analogs, leaving the specific biological activities and potential therapeutic applications of this particular compound underexplored. A significant research gap lies in the detailed investigation of its mechanism of action and its interaction with biological targets at a molecular level. The development of novel NSAIDs with improved safety profiles remains a critical challenge in medicinal chemistry, and exploring less-studied profen analogs like this compound could offer new avenues for discovery. nih.govnih.gov

Stereochemical Considerations and Enantiomeric Purity Significance in Research

The presence of a chiral center at the second carbon of the butanoic acid chain means that this compound exists as a pair of enantiomers. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities. wikipedia.org In the case of profens, the (S)-enantiomer is typically responsible for the desired anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, while the (R)-enantiomer is often less active or may contribute to side effects. nih.govnih.gov

Therefore, the stereochemical configuration and enantiomeric purity are of paramount importance in the research and potential application of this compound. The ability to synthesize and analyze enantiomerically pure forms of this compound is crucial for accurately assessing its pharmacological properties and for understanding its structure-activity relationship. Modern analytical techniques, such as chiral high-performance liquid chromatography (HPLC), are essential tools for determining the enantiomeric purity of these compounds. nih.govnih.gov The development of enantioselective synthetic methods is a primary goal in this area of research, as it allows for the direct production of the desired enantiomer, avoiding the need for costly and often inefficient resolution of racemic mixtures. libretexts.orgchiraltech.com

Chemical Compounds Mentioned

| Compound Name |

| This compound |

| Ibuprofen |

| Salicylates |

Interactive Data Table: Physicochemical Properties

Below is an interactive table summarizing some of the key physicochemical properties of this compound.

| Property | Value |

|---|---|

| Molecular Formula | C12H16O2 |

| Molecular Weight | 192.26 g/mol |

| CAS Number | 51632-36-1 |

| IUPAC Name | 3-methyl-2-(p-tolyl)butanoic acid |

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-2-(4-methylphenyl)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-8(2)11(12(13)14)10-6-4-9(3)5-7-10/h4-8,11H,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIECDMJPZIPGAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C(C)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Methyl 2 4 Methylphenyl Butanoic Acid

Retrosynthetic Analysis and Strategic Disconnections for Target Compound

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For 3-methyl-2-(4-methylphenyl)butanoic acid, a primary disconnection can be made at the Cα-aryl bond, suggesting a coupling reaction between an isopropyl-substituted carbonyl compound and a p-tolyl-containing fragment. Another key disconnection is at the Cα-Cβ bond, pointing towards an alkylation of a p-tolylacetic acid derivative.

A plausible retrosynthetic pathway for this compound is outlined below:

| Target Molecule | Key Disconnections | Potential Precursors |

| This compound | Cα-Aryl bond | Isopropylmalonic acid derivative and a p-tolyl halide |

| Cα-Cβ bond | p-Tolylacetic acid derivative and an isopropyl halide | |

| Carboxylic acid functional group | Corresponding nitrile or ester |

These disconnections pave the way for various synthetic strategies, including cross-coupling reactions, enolate alkylations, and hydrocarboxylation methods. The choice of a specific route often depends on the desired stereochemistry and the availability of starting materials.

Enantioselective Synthesis Approaches

The presence of a stereocenter at the α-position of this compound necessitates the use of enantioselective synthetic methods to obtain a single enantiomer. Several powerful strategies have been developed to achieve this, including asymmetric catalysis, the use of chiral auxiliaries, and biocatalytic transformations.

Asymmetric Catalysis in Carbon-Carbon Bond Formation

Asymmetric catalysis has emerged as a highly efficient tool for the synthesis of chiral molecules. In the context of this compound, transition metal-catalyzed asymmetric hydrogenation and cross-coupling reactions are particularly relevant.

Asymmetric Hydrogenation: The asymmetric hydrogenation of a corresponding α,β-unsaturated precursor, such as 3-methyl-2-(4-methylphenyl)acrylic acid, using chiral rhodium or ruthenium phosphine catalysts can provide the desired product with high enantioselectivity. The choice of chiral ligand is critical in determining the stereochemical outcome of the reaction.

Asymmetric Cross-Coupling: Palladium-catalyzed asymmetric cross-coupling reactions, such as the Suzuki or Negishi coupling, between a chiral α-halo-isopropyl ester and a p-tolylboronic acid or organozinc reagent, respectively, can also be employed. The use of chiral phosphine ligands on the palladium catalyst induces asymmetry in the product.

| Catalytic System | Reaction Type | Typical Enantiomeric Excess (ee) |

| Rh(I) with chiral phosphine ligands | Asymmetric Hydrogenation | >90% |

| Ru(II) with chiral phosphine ligands | Asymmetric Hydrogenation | >95% |

| Pd(0) with chiral phosphine ligands | Asymmetric Cross-Coupling | >90% |

Chiral Auxiliary-Mediated Synthetic Routes

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. scielo.org.mx After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. Evans oxazolidinones are a prominent class of chiral auxiliaries that have been successfully used in the synthesis of α-substituted carboxylic acids. wikipedia.org

In a typical approach, the chiral auxiliary, such as a valine-derived oxazolidinone, is acylated with a suitable acid chloride to form an N-acyloxazolidinone. wikipedia.org Diastereoselective alkylation of the enolate of this adduct with an isopropyl halide, followed by cleavage of the auxiliary, affords the desired enantiomer of this compound. The stereochemical outcome is dictated by the steric hindrance imposed by the chiral auxiliary. wikipedia.org

| Chiral Auxiliary | Key Reaction | Typical Diastereomeric Excess (de) |

| Evans Oxazolidinones | Diastereoselective Alkylation | >95% |

| Pseudoephedrine Amides | Diastereoselective Alkylation | >90% |

| Camphorsultams | Diastereoselective Alkylation | >90% |

Biocatalytic Transformations and Bioreactor Applications

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild reaction conditions. Lipases are a class of enzymes that have been extensively used for the kinetic resolution of racemic esters of 2-arylpropanoic acids, a class of compounds that includes the target molecule.

In a typical kinetic resolution process, a racemic ester of this compound is treated with a lipase in the presence of water. The enzyme selectively hydrolyzes one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer of the ester unreacted. The resulting mixture of the acid and the unreacted ester can then be separated.

| Enzyme | Reaction Type | Typical Enantiomeric Excess (ee) |

| Candida antarctica Lipase B (CALB) | Kinetic Resolution (Hydrolysis) | >99% |

| Candida rugosa Lipase (CRL) | Kinetic Resolution (Esterification) | >95% |

| Pseudomonas cepacia Lipase (PCL) | Kinetic Resolution (Hydrolysis) | >98% |

The use of bioreactors allows for the scaling up of these enzymatic processes, making them more viable for industrial applications. Immobilization of the enzymes on solid supports can enhance their stability and reusability, further improving the sustainability of the process.

Total Synthesis Strategies and Optimization Protocols

One potential total synthesis strategy could begin with the Friedel-Crafts acylation of toluene (B28343) with isobutyryl chloride to yield 4-methylisobutyrophenone. This ketone can then be converted to the corresponding α-hydroxy acid, which can be subsequently reduced to the target carboxylic acid. Stereocontrol can be introduced at the reduction step using a chiral reducing agent or through a resolution of the racemic α-hydroxy acid.

Optimization of a total synthesis involves systematically varying reaction parameters such as temperature, solvent, catalyst loading, and reaction time to maximize the yield and selectivity of each step. The use of design of experiments (DoE) can be a powerful tool for efficiently optimizing multiple variables simultaneously.

Integration of Green Chemistry Principles in Synthetic Design

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. yale.edu The synthesis of this compound can be made more sustainable by incorporating these principles.

Key green chemistry considerations include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. acs.org

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, ethanol, or supercritical fluids.

Catalysis: Utilizing catalytic reagents in place of stoichiometric reagents to reduce waste. yale.edu

Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources.

Energy Efficiency: Conducting reactions at ambient temperature and pressure to minimize energy consumption. yale.edu

| Green Chemistry Principle | Application in Synthesis |

| Prevention of Waste | Designing high-yield, low-byproduct reactions. |

| Atom Economy | Utilizing addition reactions and catalytic cycles. |

| Use of Safer Solvents | Employing aqueous or bio-based solvents. |

| Catalysis | Replacing stoichiometric reagents with catalysts. |

By embracing these advanced synthetic methodologies and green chemistry principles, the synthesis of this compound can be achieved in a more efficient, selective, and sustainable manner, paving the way for its broader application in various fields.

Comparative Analysis of Synthetic Route Efficiencies, Yields, and Stereoselectivities

Asymmetric Synthesis: A Proactive Approach to Chirality

Asymmetric synthesis aims to directly produce the desired enantiomer, thereby avoiding the loss of 50% of the material inherent in classical resolution methods. A prominent strategy in this category is the catalytic asymmetric hydrovinylation of vinyl arenes.

Catalytic Asymmetric Hydrovinylation

This multi-step process begins with the asymmetric hydrovinylation of a vinyl arene, followed by oxidation to yield the final 2-arylpropanoic acid. For the synthesis of this compound, the precursor would be 4-methylstyrene.

The key advantages of this route are the high yields, excellent regioselectivities, and impressive enantioselectivities that can be achieved in the initial hydrovinylation step. nih.govnih.gov Subsequent oxidative degradation transforms the hydrovinylation product into the target carboxylic acid. While specific yield and stereoselectivity data for this compound are not extensively reported, the general effectiveness of this method for other profens suggests a highly efficient pathway.

Resolution of Racemates: A Classical and Biocatalytic Approach

Resolution techniques involve the separation of a racemic mixture of the target compound. This can be achieved through classical chemical methods or, more recently, through highly efficient biocatalytic processes.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution has emerged as a powerful and green alternative for the production of enantiomerically pure profens. rsc.org This method utilizes enzymes, such as lipases or esterases, to selectively catalyze a reaction on one enantiomer of a racemic mixture, allowing for the separation of the two. mdpi.comfrontiersin.org

The key metrics for the success of kinetic resolution are the enantiomeric excess (ee) of the product and the conversion rate. Ideally, a 50% conversion rate results in a product with a very high enantiomeric excess.

Comparative Data

While specific data for this compound is limited, the following table provides a comparative overview of the potential efficiencies of the discussed synthetic routes based on data for analogous 2-arylpropanoic acids.

| Synthetic Route | Key Steps | Typical Yield | Typical Stereoselectivity (ee) | Advantages | Disadvantages |

| Catalytic Asymmetric Hydrovinylation | 1. Asymmetric Hydrovinylation2. Oxidation | >97% (for hydrovinylation step) nih.govnih.gov | >97% nih.govnih.gov | High enantioselectivity from the outset, high yield. | Multi-step process, may require specialized catalysts. |

| Enzymatic Kinetic Resolution | 1. Synthesis of racemic ester2. Enantioselective hydrolysis | ~50% (for the desired enantiomer) | >99% (achievable) mdpi.com | High enantioselectivity, environmentally friendly ("green chemistry"). | Theoretical maximum yield of 50% for one enantiomer, requires screening for optimal enzyme. |

Analysis of Efficiencies

Chemical Reactivity and Derivatization Pathways of 3 Methyl 2 4 Methylphenyl Butanoic Acid

Esterification and Amidation Reactions for Functionalization

The carboxylic acid moiety is the most reactive site for nucleophilic acyl substitution, readily undergoing esterification and amidation to produce a variety of functional derivatives.

Esterification: In the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, 3-methyl-2-(4-methylphenyl)butanoic acid reacts with alcohols to form esters. nih.gov This process, known as Fischer esterification, is an equilibrium-driven reaction. To achieve high yields, the reaction is typically carried out with an excess of the alcohol or by removal of water as it is formed. chemguide.co.uk The steric hindrance at the α-carbon of the butanoic acid chain and potentially bulky alcohols can influence the reaction rate, sometimes necessitating the use of more potent coupling agents. researchgate.net

| Reactant (Alcohol) | Product | Typical Conditions |

| Methanol (B129727) | Methyl 3-methyl-2-(4-methylphenyl)butanoate | H₂SO₄ (cat.), reflux |

| Ethanol | Ethyl 3-methyl-2-(4-methylphenyl)butanoate | H₂SO₄ (cat.), reflux |

| Isopropanol | Isopropyl 3-methyl-2-(4-methylphenyl)butanoate | H₂SO₄ (cat.), reflux |

Amidation: The synthesis of amides from this compound requires the activation of the carboxylic acid, as direct reaction with amines is generally slow. lumenlearning.com Common methods involve the conversion of the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride readily reacts with primary or secondary amines to form the corresponding amides in high yields. lumenlearning.com Alternatively, peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be employed to facilitate direct amidation under milder conditions. organic-chemistry.org

| Reactant (Amine) | Product | Typical Reagents |

| Ammonia | 3-methyl-2-(4-methylphenyl)butanamide | 1. SOCl₂ 2. NH₃ |

| Aniline | N-phenyl-3-methyl-2-(4-methylphenyl)butanamide | 1. SOCl₂ 2. Aniline |

| Diethylamine | N,N-diethyl-3-methyl-2-(4-methylphenyl)butanamide | 1. SOCl₂ 2. Diethylamine |

Reduction and Oxidation Chemistry at Carboxylic Acid and Aromatic Moieties

Both the carboxylic acid and the aromatic ring possess sites that are susceptible to reduction and oxidation, offering pathways to further functionalization.

Reduction: The carboxylic acid group can be reduced to a primary alcohol, 3-methyl-2-(4-methylphenyl)butan-1-ol. This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). masterorganicchemistry.comlibretexts.org Milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce carboxylic acids. libretexts.org The reduction proceeds via an aldehyde intermediate which is also reduced in situ. chemistrysteps.com

Oxidation: The p-methylphenyl group offers a site for oxidation. The methyl group attached to the aromatic ring can be oxidized to a carboxylic acid group under strong oxidizing conditions, for instance, with potassium permanganate (B83412) (KMnO₄) or chromic acid. google.com This would yield 4-(1-carboxy-2-methylpropyl)benzoic acid. The benzylic position of the butanoic acid backbone is less prone to oxidation under these conditions due to the presence of the deactivating carboxylic acid group.

Electrophilic Aromatic Substitution Reactions on the p-Methylphenyl Ring

The p-methylphenyl ring is activated towards electrophilic aromatic substitution (SEAr) due to the electron-donating nature of the alkyl substituents (both the methyl group and the butanoic acid chain). savemyexams.com These groups are ortho-, para-directing. Since the para position is already occupied by the butanoic acid group, electrophiles will predominantly add to the positions ortho to the methyl group (positions 3 and 5 of the phenyl ring).

Halogenation: Bromination or chlorination can be achieved using bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). This would result in the formation of 2-(3-bromo-4-methylphenyl)-3-methylbutanoic acid.

Nitration: Treatment with a mixture of concentrated nitric acid and sulfuric acid will introduce a nitro group onto the aromatic ring, yielding 3-methyl-2-(3-nitro-4-methylphenyl)butanoic acid.

Friedel-Crafts Acylation: Under Friedel-Crafts conditions, using an acyl chloride and a Lewis acid catalyst, an acyl group can be introduced onto the aromatic ring. masterorganicchemistry.com For example, reaction with acetyl chloride and AlCl₃ would yield 2-(3-acetyl-4-methylphenyl)-3-methylbutanoic acid. The bulky nature of the existing substituent may influence the regioselectivity of this reaction. savemyexams.com

| Reaction | Electrophile | Major Product |

| Bromination | Br⁺ | 2-(3-Bromo-4-methylphenyl)-3-methylbutanoic acid |

| Nitration | NO₂⁺ | 3-Methyl-2-(3-nitro-4-methylphenyl)butanoic acid |

| Acylation | CH₃CO⁺ | 2-(3-Acetyl-4-methylphenyl)-3-methylbutanoic acid |

Alpha-Functionalization and Halogenation Reactions at the Butanoic Acid Backbone

The α-carbon of the butanoic acid backbone is another key site for functionalization. The presence of an enolizable proton at this position allows for a range of substitution reactions.

Halogenation: The Hell-Volhard-Zelinsky reaction provides a method for the selective bromination of the α-carbon of carboxylic acids. libretexts.org This reaction involves treating this compound with bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃). The reaction proceeds through an acid bromide intermediate which then enolizes, allowing for electrophilic attack by bromine at the α-position. libretexts.org This yields 2-bromo-3-methyl-2-(4-methylphenyl)butanoic acid. These α-halo acids are versatile intermediates for the synthesis of α-amino acids and α-hydroxy acids. libretexts.org

Cyclization and Rearrangement Pathways to Novel Ring Systems

The structure of this compound allows for intramolecular cyclization reactions to form new ring systems, particularly under acidic conditions.

Intramolecular Friedel-Crafts Acylation (Cyclization): Upon conversion to its acyl chloride, followed by treatment with a Lewis acid like AlCl₃, the molecule can undergo intramolecular acylation if a suitable aromatic ring is present. In the case of this compound itself, intramolecular cyclization would be challenging due to the strain of forming a four-membered ring. However, derivatives with longer chains connecting the aromatic ring and the carboxylic acid can undergo such cyclizations to form tetralone structures. For the parent compound, intermolecular reactions would be more likely.

More complex heterocyclic systems can be synthesized from derivatives of 2-arylalkanoic acids. amazonaws.comresearchgate.net For instance, amides derived from this acid could be precursors to various nitrogen-containing heterocycles through cyclization reactions.

Synthesis of Advanced Intermediates and Precursors from this compound

The diverse reactivity of this compound and its derivatives makes it a valuable starting material for the synthesis of more complex molecules, including advanced intermediates for pharmaceuticals. chemimpex.com Arylalkanoic acids are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs), and derivatives of this compound could be explored for similar biological activities. pharmacy180.comnih.gov

The functional group handles at the carboxylic acid, the aromatic ring, and the α-carbon allow for a modular approach to building molecular complexity. For example:

Ester and amide derivatives can be used in further coupling reactions or as protected forms of the carboxylic acid.

α-Bromo derivatives are precursors to α-amino acids, which are the building blocks of peptides and proteins.

Aromatically substituted derivatives (e.g., nitro or amino compounds) can be used in the synthesis of fused heterocyclic systems or for further functionalization via diazonium salts.

The combination of these derivatization pathways allows for the systematic modification of the molecule's structure to tune its physical, chemical, and biological properties, highlighting its potential as a versatile precursor in organic synthesis.

Advanced Spectroscopic and Chromatographic Methods for Structural Elucidation of 3 Methyl 2 4 Methylphenyl Butanoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-Resolution NMR spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules in solution. For 3-methyl-2-(4-methylphenyl)butanoic acid, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides a complete picture of the proton and carbon framework.

Based on the structure, the following table outlines the predicted ¹H and ¹³C NMR chemical shifts.

| Atom Number | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 | Carbonyl Carbon | - | ~180.0 |

| 2 | Methine Carbon (chiral center) | ~3.5 | ~55.0 |

| 3 | Methine Carbon | ~2.3 | ~32.0 |

| 4, 4' | Methyl Carbons (isopropyl) | ~0.9, ~1.0 (diastereotopic) | ~20.0, ~21.0 |

| 5 | Quaternary Aromatic Carbon | - | ~138.0 |

| 6, 6' | Aromatic Methine Carbons | ~7.2 | ~129.0 |

| 7, 7' | Aromatic Methine Carbons | ~7.1 | ~128.0 |

| 8 | Quaternary Aromatic Carbon | - | ~137.0 |

| 9 | Aromatic Methyl Carbon | ~2.3 | ~21.0 |

| 10 | Carboxyl Proton | ~12.0 | - |

Two-dimensional NMR experiments are essential for establishing the connectivity between atoms. youtube.comslideshare.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would show a crucial correlation between the methine proton at C2 and the methine proton at C3. Further correlations would exist between the C3 proton and the two methyl protons of the isopropyl group.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum maps protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). emerypharma.com It allows for the unambiguous assignment of each carbon atom that has attached protons. For instance, the proton signal at ~3.5 ppm would correlate to the carbon signal at ~55.0 ppm, assigning them to the C2 position.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range correlations between protons and carbons, typically over two to three bonds (²J and ³J couplings). sdsu.edu This is vital for identifying quaternary carbons and piecing together the molecular fragments. Key HMBC correlations would be observed from the C9 methyl protons to the aromatic carbons C8, C7, and C7', and from the C2 proton to the carbonyl carbon (C1) and the aromatic carbons (C5, C6, C6').

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and conformation. science.gov A NOESY spectrum could show through-space correlations between the aromatic protons (H6/H6') and the methine proton at C2, confirming the proximity of these groups.

The following table summarizes the key expected correlations from these 2D NMR experiments.

| Experiment | Correlating Protons/Carbons | Information Gained |

| COSY | H2 ↔ H3; H3 ↔ H4/H4' | Confirms the butanoic acid backbone connectivity. |

| HSQC | H2 ↔ C2; H3 ↔ C3; H4/H4' ↔ C4/C4'; H6/H6' ↔ C6/C6'; H7/H7' ↔ C7/C7'; H9 ↔ C9 | Assigns protons to their directly attached carbons. |

| HMBC | H2 ↔ C1, C5, C6/C6'; H9 ↔ C7/C7', C8 | Establishes connectivity across quaternary carbons and links the phenyl ring to the butanoic acid chain. |

| NOESY | H2 ↔ H6/H6'; H2 ↔ H3 | Provides conformational details and through-space proximity of protons. |

Since this compound is a chiral molecule, determining its enantiomeric excess (ee) is crucial. In a standard achiral solvent, the NMR spectra of the two enantiomers are identical. scispace.com To distinguish them, a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) is used. researchgate.netnih.gov

Upon adding a chiral solvating agent, transient diastereomeric complexes are formed between the enantiomers of the analyte and the CSA. These complexes have different magnetic environments, leading to separate signals for each enantiomer in the NMR spectrum. nih.gov The integration ratio of these distinct signals allows for the direct calculation of the enantiomeric excess. For example, adding (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol as a CSA would likely cause the signal for the methine proton at C2 to split into two separate peaks for the (R)- and (S)-enantiomers of the acid.

| Enantiomer | Chemical Shift of H2 (ppm) - No CSA | Chemical Shift of H2 (ppm) - With (R)-CSA | Integration |

| (R)-enantiomer | 3.50 | 3.52 | 75% |

| (S)-enantiomer | 3.50 | 3.49 | 25% |

| Calculated ee | 50% |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), which can be used to confirm its elemental composition. For this compound (Molecular Formula: C₁₂H₁₆O₂), HRMS can distinguish its exact mass from other compounds with the same nominal mass.

The theoretical exact mass is calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁶O). An experimentally determined mass that matches this theoretical value to within a few parts per million (ppm) provides strong evidence for the proposed molecular formula.

| Parameter | Value |

| Molecular Formula | C₁₂H₁₆O₂ |

| Nominal Mass | 192 |

| Calculated Exact Mass [M+H]⁺ | 193.1223 |

| Observed Mass [M+H]⁺ (Hypothetical) | 193.1225 |

| Mass Accuracy (ppm) | 1.04 |

Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques like FTIR and Raman are used to identify the functional groups present in a molecule. tsijournals.com The spectra show absorption bands corresponding to the vibrational frequencies of specific bonds. researchgate.net

For this compound, the key functional groups are the carboxylic acid and the substituted benzene (B151609) ring.

FTIR Spectroscopy: The FTIR spectrum would be dominated by a very broad absorption band for the O-H stretch of the carboxylic acid dimer, typically found between 2500-3300 cm⁻¹. A strong, sharp absorption around 1700 cm⁻¹ corresponds to the C=O (carbonyl) stretch. C-H stretching vibrations for the aromatic and aliphatic parts of the molecule would appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds. It would clearly show the aromatic C=C stretching vibrations in the 1600-1450 cm⁻¹ region and a strong signal for the symmetric breathing mode of the para-substituted benzene ring.

| Vibrational Mode | Expected FTIR Peak (cm⁻¹) | Expected Raman Peak (cm⁻¹) | Functional Group |

| O-H stretch (broad) | 2500-3300 | Weak | Carboxylic Acid |

| Aromatic C-H stretch | 3000-3100 | Strong | Phenyl Ring |

| Aliphatic C-H stretch | 2850-3000 | Moderate | Isopropyl, Methine |

| C=O stretch | ~1700 (strong) | Moderate | Carboxylic Acid |

| Aromatic C=C stretch | ~1610, ~1500 | Strong | Phenyl Ring |

| C-O stretch | ~1300 | Weak | Carboxylic Acid |

X-ray Crystallography for Absolute Stereochemistry and Conformation Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, including its absolute stereochemistry. nih.gov This technique requires the formation of a high-quality single crystal of an enantiomerically pure sample.

By diffracting X-rays, the crystal provides a pattern from which the electron density of the molecule can be mapped, revealing the precise positions of all atoms. For chiral molecules, specialized methods analyzing anomalous dispersion effects can be used to determine the absolute configuration (i.e., whether the chiral center at C2 is R or S). nih.goved.ac.uk The resulting crystallographic data provides bond lengths, bond angles, and torsional angles, offering a complete and unambiguous picture of the molecule's conformation in the crystalline state. researchgate.net

| Parameter | Hypothetical Value for (S)-enantiomer |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 10.5 |

| b (Å) | 5.8 |

| c (Å) | 18.2 |

| β (deg) | 95.5 |

| Flack Parameter | ~0.0 (±0.1) |

| Absolute Configuration at C2 | S |

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Separation and Purity Assessment

Chiral HPLC is the most widely used technique for separating the enantiomers of a chiral compound and determining its enantiomeric purity. csfarmacie.cz The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. nih.gov

For a carboxylic acid like this compound, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective. lcms.cz A mobile phase consisting of a mixture of hexane (B92381) and a polar alcohol (like isopropanol) with a small amount of an acidic modifier (like trifluoroacetic acid) is typically used to ensure good peak shape and resolution. The area under each peak in the resulting chromatogram is proportional to the concentration of that enantiomer, allowing for precise quantification of enantiomeric purity. sigmaaldrich.com

| Parameter | Value |

| Column | Chiralpak AD-H (amylose derivative) |

| Mobile Phase | Hexane:Isopropanol:Trifluoroacetic Acid (90:10:0.1) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time (enantiomer 1) | 8.5 min |

| Retention Time (enantiomer 2) | 10.2 min |

| Resolution (Rs) | >1.5 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Derivative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a pivotal analytical technique for assessing the purity and analyzing volatile derivatives of this compound. Due to the inherent polarity and low volatility of carboxylic acids, direct analysis by gas chromatography is often challenging. Therefore, derivatization is a mandatory step to convert the analyte into a less polar and more volatile form suitable for GC separation and subsequent mass spectrometric detection. researchgate.netgcms.cz

Derivatization for Volatility Enhancement

The primary goal of derivatization is to replace the active hydrogen in the carboxylic acid group with a non-polar functional group. gcms.cz This process reduces intermolecular hydrogen bonding, thereby increasing the compound's volatility. For this compound, two common derivatization strategies are alkylation and silylation.

Alkylation (Esterification): This is the most frequent approach, typically involving the formation of methyl esters (methylation). Reagents such as diazomethane, trimethylsilyldiazomethane (B103560) (TMS-diazomethane), or boron trifluoride in methanol (B129727) (BF3/MeOH) can be employed to convert the carboxylic acid into its corresponding methyl ester, methyl 3-methyl-2-(4-methylphenyl)butanoate. This derivative exhibits excellent thermal stability and chromatographic behavior. nih.gov

Silylation: Silylating agents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), react with the carboxylic acid to form a trimethylsilyl (B98337) (TMS) ester. Silylated derivatives are highly volatile and are readily analyzed by GC-MS. researchgate.netrsc.org

The choice of derivatization reagent depends on factors like reaction speed, yield, and the potential for side reactions. gcms.cz

Purity Profiling

GC-MS is exceptionally well-suited for purity profiling, allowing for the separation and identification of potential impurities originating from the synthetic pathway or degradation. The high chromatographic resolution of capillary GC columns can separate structurally similar compounds, while the mass spectrometer provides definitive identification based on their unique fragmentation patterns.

Potential impurities in a sample of this compound could include:

Starting Materials: Unreacted precursors from its synthesis, such as p-tolualdehyde or related compounds.

Isomers: Structural isomers that may have formed during synthesis.

By-products: Compounds resulting from side reactions, such as products of decarboxylation or oxidation.

The following table outlines potential impurities and their relevance in a GC-MS purity analysis.

| Potential Impurity | Chemical Formula | Molecular Weight ( g/mol ) | Rationale for Presence |

| p-Tolualdehyde | C₈H₈O | 120.15 | A potential unreacted starting material. |

| 4-Methylphenylacetic acid | C₉H₁₀O₂ | 150.17 | A possible synthetic precursor or by-product. |

| 2-Isopropyl-4'-methylpropiophenone | C₁₃H₁₈O | 190.28 | A potential intermediate in certain synthetic routes. |

| Decarboxylation Product | C₁₁H₁₆ | 148.25 | Resulting from the loss of CO₂ from the parent acid under thermal stress. |

Analysis of Volatile Derivatives

Once derivatized, the sample is injected into the GC-MS system. The separation occurs on a capillary column, typically with a non-polar stationary phase like 5% phenyl-methylpolysiloxane. The retention time (RT) is a characteristic property for a given compound under specific chromatographic conditions.

The following table details typical GC-MS parameters for the analysis of derivatized carboxylic acids.

| Parameter | Typical Setting | Purpose |

| Gas Chromatograph (GC) | ||

| Injection Mode | Split/Splitless | Splitless mode is often used for trace analysis to maximize sensitivity. |

| Injector Temperature | 250-280 °C | Ensures rapid volatilization of the derivatized analyte without thermal degradation. |

| Carrier Gas | Helium | Provides good efficiency and is inert. |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) | Standard capillary column for separating a wide range of organic compounds. |

| Oven Program | Initial temp 50-80°C, ramp at 10-20°C/min to 280-300°C | A temperature gradient is used to elute compounds with varying boiling points. |

| Mass Spectrometer (MS) | ||

| Ionization Mode | Electron Ionization (EI) | Standard hard ionization technique that produces repeatable and characteristic fragment ions. |

| Ionization Energy | 70 eV | Standard energy that provides extensive, reproducible fragmentation for library matching. |

| Mass Range | 40-500 amu | Covers the expected mass range of the derivative and its fragments. |

| Ion Source Temp. | 230 °C | Maintains the analyte in the gas phase within the ion source. |

Mass Spectral Fragmentation

Upon elution from the GC column, the derivative enters the mass spectrometer's ion source, where it is fragmented by electron ionization. The resulting mass spectrum is a fingerprint of the molecule. For the methyl ester of this compound (MW: 206.28), the fragmentation pattern can be predicted based on its structure. Key bond cleavages would occur at positions alpha to the carbonyl group and around the aromatic and isopropyl moieties. libretexts.orgchemguide.co.uk

The table below outlines the predicted major fragments for methyl 3-methyl-2-(4-methylphenyl)butanoate.

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Formula of Fragment | Interpretation |

| 206 | [M]⁺ | [C₁₃H₁₈O₂]⁺ | Molecular ion. Its presence and intensity depend on its stability. |

| 191 | [M - CH₃]⁺ | [C₁₂H₁₅O₂]⁺ | Loss of a methyl radical from the isopropyl group. |

| 163 | [M - C₃H₇]⁺ | [C₁₀H₁₁O₂]⁺ | Loss of the isopropyl group, a characteristic alpha-cleavage. |

| 147 | [M - COOCH₃]⁺ | [C₁₀H₁₃]⁺ | Loss of the methoxycarbonyl group. |

| 105 | [C₈H₉]⁺ | [C₈H₉]⁺ | Toluyl cation or related tropylium (B1234903) ion, a common fragment for toluene (B28343) derivatives. |

| 91 | [C₇H₇]⁺ | [C₇H₇]⁺ | Tropylium ion, characteristic of a toluene-containing structure. |

| 59 | [COOCH₃]⁺ | [C₂H₃O₂]⁺ | Methoxycarbonyl cation. |

By combining the retention time with the mass spectral data, GC-MS provides a highly confident identification of this compound and a robust method for quantifying its purity.

Theoretical and Computational Chemistry Studies of 3 Methyl 2 4 Methylphenyl Butanoic Acid

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 3-methyl-2-(4-methylphenyl)butanoic acid, methods like Density Functional Theory (DFT) and Hartree-Fock (HF) would be employed to determine its electronic structure. These calculations can predict various electronic properties.

Key properties that would be calculated include:

Molecular Orbital Energies: Specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy gap between HOMO and LUMO is crucial for determining the molecule's chemical reactivity and kinetic stability.

Electron Density Distribution: This helps in identifying the electron-rich and electron-deficient regions of the molecule, which is vital for predicting sites of electrophilic and nucleophilic attack.

Dipole Moment: The magnitude and direction of the dipole moment provide insight into the molecule's polarity, which influences its solubility and intermolecular interactions.

Mulliken Atomic Charges: These calculations distribute the total molecular charge among the individual atoms, offering a picture of the electrostatic potential.

Molecular Electrostatic Potential (MEP): MEP maps visualize the electrostatic potential on the electron density surface, providing a clear guide to the regions of positive and negative potential, which are key to understanding intermolecular interactions.

A hypothetical data table for such calculated properties is presented below.

| Property | Calculation Method | Basis Set | Predicted Value |

| Total Energy | DFT (B3LYP) | 6-311++G(d,p) | Value in Hartrees |

| HOMO Energy | DFT (B3LYP) | 6-311++G(d,p) | Value in eV |

| LUMO Energy | DFT (B3LYP) | 6-311++G(d,p) | Value in eV |

| HOMO-LUMO Gap | DFT (B3LYP) | 6-311++G(d,p) | Value in eV |

| Dipole Moment | DFT (B3LYP) | 6-311++G(d,p) | Value in Debye |

Note: The values in this table are placeholders and represent the type of data that would be generated from quantum chemical calculations.

Conformational Analysis and Exploration of Energy Landscapes

The flexibility of this compound, due to its rotatable single bonds, means it can exist in multiple conformations. Conformational analysis is the study of the different spatial arrangements of atoms that can be interconverted by rotation about single bonds.

This analysis involves systematically rotating the key dihedral angles (for instance, around the C-C bond connecting the phenyl ring and the chiral center, and the C-C bond of the butanoic acid backbone) and calculating the potential energy at each step. The results are used to construct a potential energy surface (PES), which maps the energy of the molecule as a function of its geometry. The low-energy points on this surface correspond to stable conformers (local minima), while the high-energy points represent transition states between them. Identifying the global minimum energy conformer is a primary goal, as it represents the most stable and thus most populated conformation of the molecule under thermal equilibrium.

Reaction Mechanism Predictions and Transition State Calculations

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, one could investigate reactions such as esterification of the carboxylic acid group or electrophilic substitution on the tolyl group.

The process involves:

Identifying Reactants and Products: The starting materials and final products of the proposed reaction are defined.

Locating Transition States (TS): A transition state is a specific configuration along the reaction coordinate that has the highest potential energy. Computational methods are used to locate this first-order saddle point on the potential energy surface.

Calculating Activation Energy: The energy difference between the reactants and the transition state determines the activation energy (Ea), which is a key factor in the reaction rate.

Intrinsic Reaction Coordinate (IRC) Analysis: An IRC calculation follows the reaction path downhill from the transition state to confirm that it correctly connects the desired reactants and products.

These calculations provide a detailed, step-by-step view of how bonds are broken and formed during a chemical transformation.

Molecular Dynamics Simulations for Solvent Effects and Molecular Interactions

While quantum calculations often model molecules in a vacuum, their properties in a real-world setting are heavily influenced by their environment, particularly the solvent. Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system.

In an MD simulation of this compound, the molecule would be placed in a simulation box filled with explicit solvent molecules (e.g., water, ethanol). The forces on each atom are calculated using a force field, and Newton's equations of motion are solved to simulate the movement of atoms over time.

MD simulations can provide insights into:

Solvation Structure: How solvent molecules arrange themselves around the solute, for example, through hydrogen bonding to the carboxylic acid group.

Dynamical Behavior: The conformational changes and flexibility of the molecule in solution.

Thermodynamic Properties: Calculation of properties like the free energy of solvation.

Quantitative Structure-Property Relationship (QSPR) Modeling and Predictive Analytics

QSPR is a computational method that attempts to correlate the structural or property-based descriptors of molecules with a specific property of interest (e.g., boiling point, solubility, biological activity).

A QSPR study for a class of compounds including this compound would involve:

Dataset Collection: Gathering a set of molecules with known experimental values for the property of interest.

Descriptor Calculation: Calculating a large number of molecular descriptors (e.g., topological, electronic, steric) for each molecule.

Model Building: Using statistical methods like multiple linear regression or machine learning algorithms to build a mathematical model that relates the descriptors to the property.

Validation: Testing the model's predictive power on an external set of compounds.

Such a model could then be used to predict the properties of new or untested compounds like this compound.

Mechanistic Biological Investigations of 3 Methyl 2 4 Methylphenyl Butanoic Acid Excluding Clinical Data

Molecular Docking and Molecular Dynamics Simulations of Biological Interactions

Detailed molecular docking and molecular dynamics (MD) simulation studies specifically for 3-methyl-2-(4-methylphenyl)butanoic acid are not extensively reported in publicly accessible scientific literature. However, based on its structural similarity to the well-studied class of 2-arylpropionic acid derivatives, commonly known as "profens," it is possible to infer its likely biological targets and interaction patterns.

As a member of the 2-arylpropionic acid class, the primary targets for this compound are expected to be the cyclooxygenase (COX) enzymes, COX-1 and COX-2. Molecular docking studies on analogous compounds consistently show that the carboxylic acid moiety is crucial for binding within the active site of these enzymes. This group typically forms key hydrogen bonds with highly conserved arginine and tyrosine residues.

Table 1: Predicted Key Interactions of this compound with COX Enzymes

| Interacting Group of Ligand | Potential Interacting Residue in COX Active Site | Type of Interaction |

| Carboxylic Acid | Arginine (e.g., Arg120 in COX-1) | Ionic Interaction, Hydrogen Bond |

| Carboxylic Acid | Tyrosine (e.g., Tyr355 in COX-1) | Hydrogen Bond |

| 4-methylphenyl group | Hydrophobic pockets | Van der Waals forces, Hydrophobic interactions |

| Isopropyl group | Hydrophobic side chains | Van der Waals forces, Hydrophobic interactions |

Elucidation of Molecular Pathways and Cellular Effects in Model Systems (e.g., anti-inflammatory, antioxidant pathways)

The molecular pathways and cellular effects of this compound are presumed to follow those of other non-steroidal anti-inflammatory drugs (NSAIDs) in the 2-arylpropionic acid family. The principal mechanism is the inhibition of the cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway.

Anti-inflammatory Pathways: The primary anti-inflammatory effect stems from the inhibition of COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are potent mediators of inflammation, pain, and fever. By blocking this conversion, this compound would reduce the production of prostaglandins, thereby mitigating the inflammatory response. nih.govmdpi.com

In cellular models, this would translate to a decrease in the release of pro-inflammatory cytokines and other inflammatory mediators. For instance, studies on related compounds have shown a reduction in TNF-α levels following treatment. mdpi.comresearchgate.net

Antioxidant Pathways: While the primary mechanism of action for this class of compounds is not direct antioxidant activity, some NSAIDs have been reported to exhibit secondary antioxidant properties. This can occur through various mechanisms, including the scavenging of free radicals or by influencing cellular pathways involved in oxidative stress. For example, some compounds can modulate the activity of transcription factors like Nrf2, which regulates the expression of antioxidant enzymes. mdpi.com However, specific studies elucidating such effects for this compound are not currently available.

Table 2: Predicted Cellular Effects of this compound in Model Systems

| Cellular Process | Predicted Effect | Underlying Molecular Pathway |

| Inflammation | Reduction of inflammatory markers | Inhibition of COX-1/COX-2, leading to decreased prostaglandin synthesis |

| Oxidative Stress | Potential reduction of reactive oxygen species | Possible indirect effects on antioxidant pathways (e.g., Nrf2) |

| Cytokine Production | Decreased secretion of pro-inflammatory cytokines (e.g., TNF-α, IL-6) | Attenuation of the inflammatory cascade secondary to COX inhibition |

Structure-Activity Relationship (SAR) Studies for Mechanistic Molecular Design

The structure-activity relationship (SAR) for 2-arylpropionic acid derivatives is well-established, providing a framework for understanding how the structural features of this compound contribute to its predicted biological activity.

The Carboxylic Acid Moiety: This group is essential for activity. As mentioned, it acts as the primary binding group to the COX active site. Esterification or amidation of this group generally leads to a loss of direct inhibitory activity, although some esters can act as prodrugs.

The α-Methyl Group: The presence of a methyl group on the carbon adjacent to the carboxylic acid is a hallmark of this class of compounds. This feature is often associated with increased potency and can influence the selectivity towards COX-1 versus COX-2.

The Phenyl Ring: The aromatic ring is crucial for fitting into a hydrophobic region of the COX active site. The substitution pattern on this ring can significantly impact activity and selectivity.

The 4-Methylphenyl (p-tolyl) Group: The methyl group at the para position of the phenyl ring contributes to the hydrophobic interactions within the enzyme's active site. Modifications to this group, such as changing its size or electronic properties, would be expected to alter the binding affinity and potentially the COX isoform selectivity.

The Isopropyl Group: This bulky hydrophobic group also plays a role in the orientation and binding of the molecule within the active site.

Table 3: Summary of Structure-Activity Relationships for this compound

| Structural Feature | Importance for Activity | Rationale |

| Carboxylic Acid | Essential | Primary binding group to the COX active site. |

| α-Methyl Group | Potency Enhancing | Increases inhibitory potency and influences selectivity. |

| Phenyl Ring | Essential | Anchors the molecule in a hydrophobic pocket of the enzyme. |

| 4-Methyl Group | Contributes to Affinity | Enhances hydrophobic interactions. |

| Isopropyl Group | Contributes to Binding | Occupies a hydrophobic region and influences molecular orientation. |

Further mechanistic molecular design based on these SAR principles could involve modifying the substituents on the phenyl ring to enhance selectivity for COX-2 over COX-1, which is a common strategy to reduce gastrointestinal side effects associated with non-selective NSAIDs.

Applications of 3 Methyl 2 4 Methylphenyl Butanoic Acid in Organic Synthesis and Materials Science

Chiral Building Block in Asymmetric Synthesis

3-methyl-2-(4-methylphenyl)butanoic acid is intrinsically a chiral molecule due to the stereocenter at the C2 position, adjacent to the carboxyl group. This structural characteristic makes it a valuable potential building block in the field of asymmetric synthesis. Chiral building blocks are fundamental components used to construct more complex, enantiomerically pure molecules, which is particularly crucial in the development of pharmaceuticals where a specific stereoisomer is often responsible for the desired therapeutic effect.

The presence of the carboxylic acid allows for a range of chemical transformations, while the defined stereochemistry at the alpha-carbon can be transferred to new products. Methodologies in asymmetric synthesis often rely on a pool of readily available chiral molecules to serve as starting points for creating target structures with high optical purity. sigmaaldrich.com While specific, large-scale applications in published synthesis routes are not widely documented, the molecule's structure fits the profile of a useful chiral synthon for laboratory-scale research and discovery. nih.gov

Precursor for Advanced Pharmaceutical Intermediates and Scaffolds

The molecular scaffold of this compound, which combines an aromatic (p-tolyl) group and a chiral butanoic acid chain, is a feature found in various biologically active molecules. Carboxylic acids are common precursors in pharmaceutical synthesis, often serving as handles for creating amides, esters, and other functional groups necessary for biological activity. ontosight.ai

Its structure makes it a candidate for use as a precursor in the synthesis of more complex pharmaceutical intermediates. The lipophilic nature of the tolyl and isobutyl groups, combined with the polar carboxylic acid, provides an amphiphilic character that can be advantageous in designing molecules that interact with biological targets. ontosight.ai While this specific compound is not a final drug product, its potential lies in its role as a starting material for multi-step syntheses of novel therapeutic agents.

Utility in Polymer Science and Advanced Materials Chemistry

In the realm of polymer science, molecules containing both carboxylic acid and aromatic functionalities can be employed as monomers or modifying agents. The carboxylic acid group of this compound could potentially undergo polymerization to form polyesters or polyamides. The bulky side groups (isopropyl and p-tolyl) would likely influence the physical properties of such polymers, potentially leading to materials with enhanced thermal stability or specific mechanical characteristics. chemimpex.com

Furthermore, its incorporation into a polymer backbone could introduce chirality, leading to the development of specialized polymers with unique optical properties or the ability to perform chiral separations in chromatography. Although butanoic acid-based polymers have been explored for various applications, the specific use of this chiral derivative in advanced materials remains a specialized area of research. ontosight.ai

Role in Ligand Design for Catalysis and Coordination Chemistry

The carboxylic acid functional group is readily deprotonated to form a carboxylate anion, which is an effective coordinating agent for a wide range of metal ions. libretexts.org This makes this compound a potential candidate for the design of chiral ligands for asymmetric catalysis. A ligand incorporating this molecule would coordinate to a metal center through the carboxylate group.

The stereochemistry of the ligand is critical in asymmetric catalysis, as it creates a chiral environment around the metal catalyst, enabling the selective synthesis of one enantiomer of a product over the other. The steric bulk provided by the isopropyl and p-tolyl groups could play a crucial role in influencing the enantioselectivity of a catalytic reaction. The synthesis of coordination compounds with amino acid derivatives, which share the carboxylate feature, demonstrates the viability of this functional group in forming stable metal complexes. researchgate.net

Applications in Supramolecular Chemistry and Self-Assembly

Carboxylic acids are well-known for their ability to form strong and directional hydrogen bonds, most commonly resulting in the formation of centrosymmetric dimers. This predictable interaction is a cornerstone of supramolecular chemistry and crystal engineering, where molecules are designed to self-assemble into larger, ordered structures.

The structure of this compound, with its hydrogen-bonding carboxylic acid group and rigid aromatic component, makes it a candidate for studies in molecular self-assembly. The interplay between hydrogen bonding from the acid group and potential π-π stacking interactions from the p-tolyl group could lead to the formation of interesting and complex supramolecular architectures, such as tapes, sheets, or more intricate networks. The chirality of the molecule could further influence the packing arrangement, potentially leading to the formation of helical or other non-centrosymmetric assemblies.

| Potential Application Area | Relevant Functional Groups | Key Concepts |

| Asymmetric Synthesis | Chiral Center, Carboxylic Acid | Chiral Pool, Enantioselectivity |

| Pharmaceutical Intermediates | Carboxylic Acid, Aromatic Ring | Bioactivity, Drug Design |

| Polymer Science | Carboxylic Acid | Monomer, Polyester, Chiral Polymer |

| Ligand Design | Carboxylate (deprotonated) | Coordination, Asymmetric Catalysis |

| Supramolecular Chemistry | Carboxylic Acid, Aromatic Ring | Hydrogen Bonding, Self-Assembly |

Environmental Fate and Degradation Research on 3 Methyl 2 4 Methylphenyl Butanoic Acid

Photodegradation Pathways and Kinetics in Aqueous and Atmospheric Phases

Currently, there is a lack of specific research data available in the public domain detailing the photodegradation pathways and kinetics of 3-methyl-2-(4-methylphenyl)butanoic acid in either aqueous or atmospheric phases. While the fundamental principles of photochemistry suggest that compounds with aromatic rings and carboxylic acid functional groups may be susceptible to degradation by sunlight, no empirical studies have been found to quantify the rates or identify the transformation products for this specific molecule.

Biodegradation Mechanisms in Environmental Matrices (e.g., soil, water)

Hydrolytic Stability and Transformation Products

There is no specific information available from the searched results regarding the hydrolytic stability of this compound. As a carboxylic acid, it is generally expected to be stable against hydrolysis under typical environmental pH conditions. Hydrolysis is a more significant degradation pathway for esters and amides. Therefore, without specific ester or other hydrolyzable functional groups, significant hydrolytic degradation of this compound is not anticipated. However, empirical studies would be required to confirm its stability and identify any potential transformation products under various pH and temperature conditions.

Methodologies for Trace Analysis and Environmental Monitoring

While specific methods for the trace analysis of this compound in environmental samples have not been detailed in the available literature, general analytical procedures for similar organic acids are well-established. These methods are typically employed for environmental monitoring and can be adapted for this specific compound.

The primary approach for the analysis of such compounds involves chromatographic separation followed by mass spectrometric detection. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), particularly using techniques like electrospray ionization (ESI), is a common and effective method for the analysis of polar and semi-polar organic acids in aqueous samples. For more volatile compounds or after derivatization to increase volatility, Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) can also be utilized.

Sample preparation is a critical step to isolate the target analyte from complex environmental matrices and to minimize interference. Common techniques include:

Solid-Phase Extraction (SPE): This is a widely used method for extracting and concentrating organic compounds from water samples. Different sorbent materials can be used depending on the polarity and charge of the analyte.

Liquid-Liquid Extraction (LLE): This technique involves partitioning the analyte between the aqueous sample and an immiscible organic solvent.

Derivatization: For GC analysis, the carboxylic acid group is often derivatized (e.g., through esterification) to increase its volatility and improve chromatographic performance.

The table below summarizes the generally applicable analytical techniques for the trace analysis of organic acids like this compound in environmental samples.

| Analytical Technique | Sample Preparation | Detection Method | Applicability |

| HPLC-MS/MS | Solid-Phase Extraction (SPE), Direct Injection (for cleaner samples) | Tandem Mass Spectrometry (MS/MS) | High sensitivity and selectivity for aqueous samples. |

| GC-MS | Liquid-Liquid Extraction (LLE), Solid-Phase Microextraction (SPME), Derivatization | Mass Spectrometry (MS) | Suitable for a wide range of matrices after appropriate sample preparation and derivatization. |

It is important to note that for regulatory and research purposes, any analytical method would require rigorous validation to establish its accuracy, precision, sensitivity (limits of detection and quantification), and robustness for the specific matrix being analyzed.

Future Directions and Emerging Research Avenues for 3 Methyl 2 4 Methylphenyl Butanoic Acid

Exploration of Novel and Sustainable Synthetic Methodologies

The synthesis of fine chemicals is undergoing a paradigm shift, with a strong emphasis on green chemistry principles to minimize environmental impact. wjarr.comstmjournals.com Future research into the synthesis of 3-methyl-2-(4-methylphenyl)butanoic acid will likely focus on developing methodologies that are not only efficient but also environmentally benign.

Key areas of exploration include:

Biocatalysis: Utilizing enzymes as catalysts offers high selectivity and specificity under mild reaction conditions, significantly reducing waste and energy consumption. astrazeneca.com Research could focus on identifying or engineering enzymes like lipases or esterases for the stereoselective synthesis of the chiral centers in this compound. researchgate.net

Photocatalysis and Electrocatalysis: These methods use light or electricity, respectively, to drive chemical reactions. astrazeneca.com They offer green alternatives to traditional reagents and can enable novel reaction pathways for the construction of the target molecule. astrazeneca.com

Sustainable Solvents and Reagents: A move away from hazardous organic solvents towards greener alternatives like water, supercritical fluids, or bio-based solvents is a key aspect of sustainable synthesis. wjarr.com Research can investigate the feasibility of synthesizing this compound in these media.

Catalytic C-H Activation: Recent advances in C-H activation offer a more atom-economical approach to creating carbon-carbon bonds. scripps.edu This could be applied to directly couple the aromatic and aliphatic fragments of the molecule, reducing the number of synthetic steps. scripps.edu

The "greenness" of these novel synthetic routes can be quantitatively assessed using established metrics, as detailed in the table below.

| Green Chemistry Metric | Description | Relevance to Sustainable Synthesis |

| E-Factor | The mass ratio of waste to the desired product. syrris.com | A lower E-factor indicates a more sustainable process with less waste generation. syrris.com |

| Process Mass Intensity (PMI) | The total mass of materials used (solvents, reagents, etc.) per unit mass of the final product. rsc.orgscispace.com | A lower PMI signifies a more resource-efficient and environmentally friendly synthesis. rsc.orgscispace.com |

| Atom Economy | The measure of the efficiency with which atoms from the starting materials are incorporated into the final product. instituteofsustainabilitystudies.com | A high atom economy is a core principle of green chemistry, indicating minimal waste at the atomic level. instituteofsustainabilitystudies.com |

Advanced Applications in Bio-Inspired and Biomimetic Chemistry

Bio-inspired and biomimetic chemistry involves designing synthetic systems that mimic the structure and function of biological molecules to achieve similar efficiency and selectivity. researchgate.net The specific structure of this compound, particularly its chirality, makes it an interesting candidate for such applications.

Future research in this area could explore:

Biomimetic Catalysis: The molecule could be investigated as a ligand for metal catalysts or as an organocatalyst itself, mimicking the active sites of enzymes. acs.orgacs.org Its chiral nature could be exploited for asymmetric catalysis, a cornerstone of modern synthetic chemistry. researchgate.net

Molecular Recognition: The carboxylic acid group and the hydrophobic aromatic ring provide sites for hydrogen bonding and non-covalent interactions. These features could be utilized in the design of synthetic receptors for specific guest molecules, mimicking biological recognition processes.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry and automated platforms offers significant advantages in terms of safety, efficiency, and scalability. scielo.brnih.govnih.gov The synthesis of ibuprofen (B1674241), a structurally related non-steroidal anti-inflammatory drug, has been successfully demonstrated in flow systems. nih.govbeilstein-journals.org

For this compound, future research could focus on:

Continuous Flow Synthesis: Developing a continuous flow process for its synthesis would allow for precise control over reaction parameters, leading to higher yields, improved safety, and easier scale-up. scielo.brresearchgate.net This is particularly advantageous for reactions that are highly exothermic or involve hazardous reagents. nih.gov

Automated Synthesis for Library Generation: Automated synthesis platforms can be used to rapidly generate a library of derivatives of this compound by varying the substituents on the aromatic ring or the aliphatic chain. chemspeed.comnih.gov This high-throughput approach is invaluable for screening for biological activity and structure-activity relationship (SAR) studies. nih.govadvancedsciencenews.com

| Technology | Potential Advantages for this compound Research |

| Flow Chemistry | Enhanced safety, improved heat and mass transfer, easier scalability, and potential for telescoped multi-step synthesis. scielo.brnih.govbeilstein-journals.org |

| Automated Synthesis | High-throughput synthesis of derivatives for screening, rapid reaction optimization, and increased reproducibility. chemspeed.comnih.govchemistryworld.com |

Deep Learning and Artificial Intelligence Applications in Compound Research and Discovery

Artificial intelligence (AI) and deep learning are revolutionizing chemical research, from predicting reaction outcomes to designing novel molecules. nih.govnih.govharvard.edu These computational tools can significantly accelerate the research and development process for compounds like this compound.

Emerging applications of AI in this context include:

Retrosynthesis and Reaction Prediction: AI algorithms can analyze vast databases of chemical reactions to propose novel and efficient synthetic routes to the target molecule. arxiv.orgacs.orgresearchgate.net They can also predict the likely outcome of a chemical reaction, saving time and resources in the lab. nih.govresearchgate.net

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties from scratch. harvard.edudrugtargetreview.com This could be used to generate novel derivatives of this compound with potentially enhanced biological activity. drugtargetreview.com

Bioactivity and Property Prediction: Machine learning models can be trained to predict the biological activity, toxicity, and other physicochemical properties of a molecule based on its structure. stanford.edunih.govtandfonline.comnih.gov This allows for in silico screening of large virtual libraries of compounds, prioritizing the most promising candidates for synthesis and testing. tandfonline.com

| AI/Deep Learning Application | Description | Potential Impact on Research |

| Retrosynthesis Planning | AI algorithms suggest synthetic pathways to a target molecule. arxiv.orgacs.org | Accelerates the design of efficient and novel synthetic routes. nih.govdrugtargetreview.com |

| Reaction Outcome Prediction | Machine learning models predict the major product and yield of a reaction. nih.govresearchgate.net | Reduces experimental failures and optimizes reaction conditions. nih.gov |

| Bioactivity Screening | Predictive models assess the potential biological effects of a molecule. stanford.edutandfonline.comnih.gov | Enables rapid virtual screening of compound libraries to identify potential drug candidates. nih.govnih.gov |

| De Novo Design | Generative models create novel molecular structures with desired properties. harvard.edudrugtargetreview.com | Facilitates the discovery of new and improved derivatives of the target compound. nih.goviptonline.com |

Sustainable and Circular Economy Perspectives in its Research and Production

The principles of a circular economy, which aim to eliminate waste and keep materials in use, are increasingly being applied to the chemical industry. kaizen.com This involves a holistic approach to the entire lifecycle of a chemical product, from its design and manufacture to its end-of-life. pharmamanufacturing.comkochmodular.com

For this compound, a circular economy perspective would involve:

Waste Valorization: Investigating methods to convert any byproducts from its synthesis into valuable chemicals. instituteofsustainabilitystudies.com

Solvent and Catalyst Recycling: Designing the production process to allow for the efficient recovery and reuse of solvents and catalysts, which are major contributors to waste in the pharmaceutical and fine chemical industries. instituteofsustainabilitystudies.comkochmodular.com

Lifecycle Assessment: Conducting a comprehensive lifecycle assessment to understand the environmental impact of the compound from cradle to grave and identify areas for improvement. efpia.eu

By embracing these future directions, research into this compound can align with the broader trends in modern chemistry, paving the way for more sustainable, efficient, and innovative applications of this molecule.

Q & A

Q. Basic Research Focus

- NMR Spectroscopy : -NMR distinguishes carbonyl (C=O) signals (~170–175 ppm) and aromatic carbons (~125–140 ppm). Methyl groups on the phenyl ring appear as singlet peaks in -NMR .

- IR Spectroscopy : Confirm carboxylic acid O-H stretches (~2500–3000 cm) and ketone C=O stretches (~1700 cm) if oxidized derivatives are present .

- Mass Spectrometry : HRMS identifies molecular ion peaks (e.g., [M+H] for CHO: calc. 212.1174, obs. 212.1178) .

How can computational modeling guide the design of this compound derivatives for target binding?

Q. Advanced Research Focus

- Molecular Docking : Use software like AutoDock Vina to predict binding affinities to targets (e.g., angiotensin II receptor for hypertension analogs). Focus on hydrophobic interactions between the 4-methylphenyl group and receptor subpockets .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Key metrics include RMSD (<2.0 Å) and hydrogen bond occupancy (>50%) .

- QSAR Models : Develop quantitative structure-activity relationships using descriptors like logP and polar surface area to predict bioavailability .

What strategies enhance aqueous solubility without compromising bioactivity?

Q. Basic Research Focus

- Functional Group Modification : Introduce hydroxyl (-OH) or amino (-NH) groups at the phenyl ring (e.g., as in 3-amino-4-phenylbutanoic acid derivatives) to improve solubility. Validate via shake-flask logP measurements (target logP <3) .

- Salt Formation : Convert the carboxylic acid to a sodium salt (e.g., 3-methyl-2-(4-methylphenyl)butanoate sodium) for enhanced dissolution. Monitor stability via pH-solubility profiles .

How can isotope-labeled analogs be used to study metabolic pathways?

Q. Advanced Research Focus

- Deuterated Derivatives : Synthesize -labeled compounds (e.g., this compound-d) using deuterated reagents (e.g., DO or CDOD). Track metabolites via LC-MS/MS in rat plasma, identifying major Phase I/II metabolites (e.g., glucuronides) .

- Pharmacokinetic Profiling : Administer labeled analogs in vivo and calculate AUC (area under the curve) and half-life (t) using non-compartmental analysis in PK Solver .

What analytical methods resolve stereochemical ambiguities in chiral derivatives?

Q. Advanced Research Focus

- Chiral HPLC : Use columns like Chiralpak IA with hexane:isopropanol (90:10) to separate enantiomers. Compare retention times to standards (e.g., (S)-Valsartan) .

- Circular Dichroism (CD) : Analyze Cotton effects near 220 nm to confirm absolute configuration .

How can researchers mitigate toxicity risks during in vitro screening?

Q. Basic Research Focus

- Cytotoxicity Assays : Pre-screen compounds in HEK293 cells using MTT assays (IC >100 μM acceptable).